Regiochemical Precision: 4‑Pyridinyl vs. 2‑Pyridinyl Orientation Drives Functional Selectivity in AChE and Kinase Assays
In a systematic SAR study of 4‑pyridinylthiazole‑2‑amines, the 4‑pyridyl regioisomer (matching the substitution pattern of CAS 1240527‑54‑1) provided a 10‑ to 100‑fold advantage in AChE inhibitory activity over corresponding 2‑ or 3‑pyridyl regioisomers. The most potent analog 13c achieved an IC₅₀ of 0.15 µM, outperforming the clinical control rivastigmine and demonstrating >100‑fold selectivity over butyrylcholinesterase (BuChE) [1][2]. In kinase programs, the same 4‑pyridinyl‑thiazole‑2‑yl core serves as a hinge‑binding moiety; the ROCK1 co‑crystal structure 5HVU confirms a critical H‑bond from the pyridyl nitrogen to the backbone NH of Met156 [3]. Compounds employing the 2‑pyridyl‑thiazol‑4‑yl isomer (CAS 938283‑17‑1) do not engage this geometry, which accounts for the frequently observed potency drop when the pyridine nitrogen is repositioned [3].
| Evidence Dimension | AChE inhibitory potency (IC₅₀) and selectivity (BuChE/AChE ratio) |
|---|---|
| Target Compound Data | IC₅₀ = 0.15 µM (compound 13c, 4‑pyridinylthiazole‑2‑amine scaffold matching CAS 1240527‑54‑1 core); BuChE IC₅₀ > 100‑fold higher [1] |
| Comparator Or Baseline | Rivastigmine (positive control); 2‑pyridinyl‑thiazole‑4‑amine isomer series — potency >10‑fold lower [1][2] |
| Quantified Difference | 13c is ~2‑fold more potent than rivastigmine; 4‑pyridyl orientation yields >10‑fold greater potency than 2‑pyridyl or 3‑pyridyl analogs [1] |
| Conditions | In vitro Ellman assay; recombinant human AChE; IC₅₀ determined at 25 °C, pH 8.0 [1] |
Why This Matters
Procurement of the 4‑pyridinyl‑2‑thiazolyl regioisomer ensures retention of the validated hinge‑binding geometry that underpins both CNS‑targeted AChE programs and diverse kinase inhibitor series; the 2‑ or 3‑pyridyl variants cannot serve as drop‑in replacements without re‑optimizing SAR.
- [1] Zhang, Y. et al. (2016). Design, synthesis and evaluation of 4-pyridinylthiazole-2-amines as acetylcholinesterase inhibitors. Acta Pharmaceutica Sinica, 51(9), 1436–1442. (13c IC₅₀ = 0.15 µM; selectivity >100‑fold vs. BuChE). View Source
- [2] Same as [REFS-1] — SAR discussion comparing 4‑, 3‑, and 2‑pyridyl regioisomers. View Source
- [3] Gao, H. et al. (2018). ROCK inhibitors 2. Improving potency, selectivity and solubility. Bioorg. Med. Chem. Lett., 28, 2547–2552. (PDB 5HVU: hinge‑binding H‑bond to Met156; 4‑pyridyl essential). View Source
